molecular formula C7H18Cl2N2 B2899166 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2344685-11-4

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

Cat. No.: B2899166
CAS No.: 2344685-11-4
M. Wt: 201.14
InChI Key: KEGZVWBNYYNQFN-DTQHMAPFSA-N
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Description

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of cyclobutanamine, featuring a dimethylamino group attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-60°C.

    Solvent: Common solvents like methanol or ethanol.

    Catalyst: A reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutanamine derivatives.

    Substitution: Various substituted cyclobutanamines.

Scientific Research Applications

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Dimethylamino-1-propanol
  • N,N-Dimethyl-1,3-propanediamine
  • 3-Diethylamino-1-propylamine

Uniqueness

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGZVWBNYYNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-67-0
Record name rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride
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